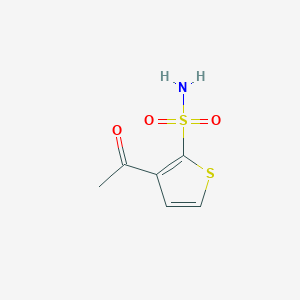
3-Acetylthiophene-2-sulfonamide
Description
Properties
CAS No. |
138890-88-7 |
|---|---|
Molecular Formula |
C6H7NO3S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-acetylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10) |
InChI Key |
NJFKNKDJFNPJGY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
Synonyms |
3-Acetyl-2-thiophenesulfonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Compounds
Structural Features and Substituent Analysis
The pharmacological and chemical properties of sulfonamides are heavily influenced by their substituents. Below is a comparative analysis of 3-acetylthiophene-2-sulfonamide and analogs:
Key Observations:
- Core Modifications : While this compound has a simple thiophene backbone, its analogs (e.g., compounds from ) incorporate bulky substituents (e.g., isobutyl) and heteroaryl groups (e.g., pyrimidinyl, thiazolyl) to enhance receptor binding.
- Functional Groups: The acetyl group in this compound may facilitate cyclization reactions, whereas trifluoromethyl or cyano groups in analogs improve metabolic stability and binding affinity .
- Applications : this compound is primarily a synthetic intermediate, while its analogs are optimized for pharmaceutical applications (AT2 receptor ligands) .
Q & A
Q. How can researchers optimize the synthesis of 3-Acetylthiophene-2-sulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .
- Catalyst Screening : Palladium-based catalysts improve coupling efficiency in thiophene functionalization .
- Temperature Control : Stepwise heating (50–80°C) minimizes side reactions during acetylation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
- Yield Tracking : Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization ensures structural validation:
- NMR Spectroscopy : H NMR (DMSO-d6) identifies acetyl protons (δ 2.5–2.7 ppm) and thiophene aromatic signals (δ 7.1–7.4 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm) and acetyl C=O (1680–1700 cm) .
- Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion [M+H] at m/z 260.1 .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .
Q. What experimental design principles apply to initial biological activity screening of this compound?
- Methodological Answer : Prioritize target-specific assays:
- Antimicrobial Testing : Use agar dilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
- Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK293) establish safety thresholds (IC > 50 µM) .
- Dose-Response Curves : Serial dilutions (0.1–100 µM) identify efficacy windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound derivatives?
- Methodological Answer : Address discrepancies through:
- Strain-Specific Variability : Test across diverse microbial panels (ATCC strains vs. clinical isolates) .
- Biofilm vs. Planktonic Assays : Compare MICs under biofilm-inducing conditions (e.g., 1% glucose) .
- Metabolomic Profiling : LC-MS/MS detects microbial metabolite shifts post-treatment to identify resistance mechanisms .
Q. What computational strategies predict the electronic properties of this compound for material science applications?
- Methodological Answer : Leverage quantum mechanical modeling:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~3.2 eV for OLED applications) .
- Charge-Transport Simulations : Marcus theory evaluates hole/electron mobility in thin-film configurations .
- Solvatochromism Studies : TD-DFT predicts UV-Vis absorption shifts in polar vs. nonpolar solvents .
Q. What advanced techniques elucidate the mechanism of this compound’s interaction with enzyme targets?
- Methodological Answer : Mechanistic studies require:
- X-Ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (50 ns trajectories) to assess conformational stability .
Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Forced Degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and UV light (254 nm, 48h) to identify degradation products via HPLC-MS .
- Long-Term Stability : Store at 4°C, 25°C, and 40°C/75% RH; sample monthly for 12 months .
- Kinetic Modeling : Apply Arrhenius equation to predict shelf life at standard conditions .
Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodological Answer : Standardize protocols via:
Q. How can structural modifications address contradictions in enzyme inhibition data for this compound analogs?
- Methodological Answer : Resolve issues through rational design:
- SAR Studies : Systematically vary acetyl/thiophene substituents and assay against mutant enzymes .
- Cryo-EM : Visualize inhibitor-enzyme complexes at near-atomic resolution to identify steric clashes .
- Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs and wild-type/mutant targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


